molecular formula C12H15NO2 B13057215 2-Methyl-1-(pyridin-4-yl)cyclopentane-1-carboxylic acid

2-Methyl-1-(pyridin-4-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13057215
M. Wt: 205.25 g/mol
InChI Key: IEDITCXUYHIVRD-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-4-yl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a methyl group and a pyridinyl group at the 1-position, and a carboxylic acid group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-4-yl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

2-Methyl-1-(pyridin-4-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the carboxylic acid group can participate in acid-base interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid
  • 2-Methyl-1-(pyridin-2-yl)cyclopentane-1-carboxylic acid
  • 2-Methyl-1-(pyridin-4-yl)cyclohexane-1-carboxylic acid

Uniqueness

2-Methyl-1-(pyridin-4-yl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-methyl-1-pyridin-4-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-9-3-2-6-12(9,11(14)15)10-4-7-13-8-5-10/h4-5,7-9H,2-3,6H2,1H3,(H,14,15)

InChI Key

IEDITCXUYHIVRD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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